molecular formula C16H28P2 B12527755 [1,2-Phenylenebis(methylene)]bis(diethylphosphane) CAS No. 695150-63-1

[1,2-Phenylenebis(methylene)]bis(diethylphosphane)

Cat. No.: B12527755
CAS No.: 695150-63-1
M. Wt: 282.34 g/mol
InChI Key: WEFACARWUOMKEA-UHFFFAOYSA-N
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Description

[1,2-Phenylenebis(methylene)]bis(diethylphosphane): is an organophosphorus compound that features a phenylene group linked to two diethylphosphane groups via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Phenylenebis(methylene)]bis(diethylphosphane) typically involves the reaction of 1,2-bis(bromomethyl)benzene with diethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane groups. The general reaction scheme is as follows:

1,2-bis(bromomethyl)benzene+2diethylphosphane[1,2-Phenylenebis(methylene)]bis(diethylphosphane)+2HBr\text{1,2-bis(bromomethyl)benzene} + 2 \text{diethylphosphane} \rightarrow \text{[1,2-Phenylenebis(methylene)]bis(diethylphosphane)} + 2 \text{HBr} 1,2-bis(bromomethyl)benzene+2diethylphosphane→[1,2-Phenylenebis(methylene)]bis(diethylphosphane)+2HBr

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) can undergo various chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to form phosphine oxides.

    Substitution: The methylene groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: The major product is [1,2-Phenylenebis(methylene)]bis(diethylphosphane oxide).

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties in organic synthesis.

Biology and Medicine:

Industry: In industry, [1,2-Phenylenebis(methylene)]bis(diethylphosphane) may be used in the development of new catalytic systems for chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [1,2-Phenylenebis(methylene)]bis(diethylphosphane) in catalytic processes involves its ability to coordinate with metal ions, forming stable complexes. These complexes can facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The phosphane groups act as electron donors, stabilizing the metal center and enhancing its reactivity.

Comparison with Similar Compounds

    [1,2-Phenylenebis(methylene)]bis(di-tert-butylphosphane): This compound has tert-butyl groups instead of ethyl groups, which can affect its steric and electronic properties.

    [1,2-Phenylenebis(methylene)]bis(diphenylphosphane): This compound has phenyl groups, which can provide different electronic effects compared to ethyl groups.

Uniqueness: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) is unique due to its specific combination of ethyl groups and methylene-bridged phenylene structure, which can influence its reactivity and coordination behavior in distinct ways compared to its analogs.

Properties

CAS No.

695150-63-1

Molecular Formula

C16H28P2

Molecular Weight

282.34 g/mol

IUPAC Name

[2-(diethylphosphanylmethyl)phenyl]methyl-diethylphosphane

InChI

InChI=1S/C16H28P2/c1-5-17(6-2)13-15-11-9-10-12-16(15)14-18(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3

InChI Key

WEFACARWUOMKEA-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)CC1=CC=CC=C1CP(CC)CC

Origin of Product

United States

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